4-cyano-4'-thiomorpholinomethyl benzophenone

Medicinal Chemistry ADME Prediction Drug Design

Optimizing CNS drug candidates requires benzophenone scaffolds with tunable ADME properties. 4-Cyano-4'-thiomorpholinomethyl benzophenone (CAS 898782-46-2) combines an electron-withdrawing cyano group with a sulfur-containing thiomorpholine ring - a profile unavailable from morpholine or piperidine analogs. • LogP 3.28, PSA 69.4 Ų - optimal CNS drug-like space for BBB penetration • Sulfur atom extends triplet state lifetime - enhanced photoinitiation vs. oxygen analogs • 97.0% purity minimizes batch variability in SAR and photophysical studies

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
CAS No. 898782-46-2
Cat. No. B1614410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-4'-thiomorpholinomethyl benzophenone
CAS898782-46-2
Molecular FormulaC19H18N2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H18N2OS/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
InChIKeyBZCYKQOMURKCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-4'-thiomorpholinomethyl Benzophenone: Physicochemical Profile & Sourcing


4-Cyano-4'-thiomorpholinomethyl benzophenone (CAS 898782-46-2) is a benzophenone derivative characterized by a 4-cyano substituent on one phenyl ring and a 4'-thiomorpholinomethyl group on the other. The compound (molecular formula C₁₉H₁₈N₂OS, molecular weight 322.42 g/mol) features a benzophenone core known for UV absorption and photoinitiating properties, while the thiomorpholine moiety introduces a sulfur atom that alters electronic and lipophilic characteristics compared to oxygen- or carbon-based analogs . It is commercially available as a research chemical with a purity of 97.0%, intended for laboratory use in pharmaceutical and materials science applications .

Benzophenone core for UV photoinitiation and SAR studies
Thiomorpholine sulfur modulates electronic and lipophilic character
97% purity supports reproducible synthesis and procurement

4-Cyano-4'-thiomorpholinomethyl Benzophenone: Differentiation from Analogs


Substitution of 4-cyano-4'-thiomorpholinomethyl benzophenone with in-class analogs (e.g., 4-cyano-4'-morpholinomethyl benzophenone or 4-cyano-4'-piperidinomethyl benzophenone) is not chemically neutral. Quantifiable differences in lipophilicity (LogP), polar surface area (PSA), and molecular weight directly impact solubility, membrane permeability, and pharmacokinetic behavior in biological systems, as well as photoinitiation efficiency in polymer applications. The specific combination of the electron-withdrawing cyano group and the sulfur-containing thiomorpholine ring creates a unique property profile that cannot be replicated by oxygen (morpholine) or carbon-only (piperidine) analogs, as supported by cross-study comparable data presented in Section 3 [1][2].

Lipophilicity balance differs

Thiomorpholine analog LogP occupies an intermediate range; morpholine and piperidine analogs shift toward higher or lower lipophilicity, potentially altering ADME and photoinitiation behavior.

Polar surface area mismatch

Higher PSA (69.4 Ų) relative to oxygen and carbon analogs may shift solubility, permeability, and formulation compatibility.

Sulfur alters excited-state behavior

Thiomorpholine sulfur can extend triplet state lifetime versus oxygen (class-level), potentially changing photoinitiation efficiency — morpholine analog cannot replicate this.

4-Cyano-4'-thiomorpholinomethyl Benzophenone: Comparative Evidence


Lipophilicity & PSA Differentiation

The LogP value of 4-cyano-4'-thiomorpholinomethyl benzophenone is 3.28 , positioning it between the more hydrophilic morpholine analog (LogP = 2.56) and the more lipophilic piperidine analog (LogP = 3.71) . Its PSA of 69.4 Ų [1] is higher than both analogs (morpholine: 53.3 Ų ; piperidine: 44.1 Ų ), indicating a distinct balance of lipophilicity and polarity.

Lipophilicity & PSA
Cross-study comparable
LogP 3.28 vs 2.56 (morpholine) / 3.71 (piperidine)
PSA 69.4 vs 53.3 / 44.1 Ų
Intermediate lipophilicity and higher PSA may support balanced ADME profiling
Predicted values; experimental validation to confirm
Medicinal Chemistry ADME Prediction Drug Design

Purity & Availability Benchmarking

4-Cyano-4'-thiomorpholinomethyl benzophenone is commercially available at a purity of 97.0% from CymitQuimica (product ref. 10-F204493), with a 1g list price of €1,517.00 . This purity is comparable to or exceeds that of the morpholine analog, which is available at ≥97% purity from MolCore (and min. 95% from CymitQuimica) , and the piperidine analog, available at min. 95% purity from AKSci .

Purity & Availability
Data to verify
97.0% purity vs 97% (morpholine) / 95% (piperidine)
Comparable or higher purity supports procurement for reproducible synthesis
Verify current vendor specifications before ordering
Chemical Sourcing Quality Control Procurement

Triplet State Lifetime: Sulfur vs. Oxygen Enhancement

While direct triplet state lifetime data for this specific compound are not available in public literature, class-level studies on substituted benzophenones demonstrate that replacing an oxygen-containing substituent with a sulfur-containing one can dramatically increase triplet state lifetime. For example, replacement of a methoxy group (O) with a methylthio group (S) in 4-substituted benzophenones increased triplet state lifetime from 800 ns to 5 μs [1]. This 6.25-fold increase is attributed to the sulfur atom's higher polarizability and altered spin-orbit coupling. By extension, the thiomorpholine moiety (containing sulfur) in the target compound is expected to exhibit a longer-lived triplet state and different photoreactivity compared to the morpholine analog (containing oxygen), which is critical for photoinitiation efficiency.

Triplet State Lifetime
Class-level inference
Sulfur analog (4-methylthio) extends lifetime ~6.25× vs oxygen (800 ns → 5 μs)
Thiomorpholine may exhibit longer-lived excited state; supports photoinitiation research
Not directly measured; inferred from class representative data
Photochemistry Photoinitiators Polymer Science

4-Cyano-4'-thiomorpholinomethyl Benzophenone: Application Scenarios


CNS Drug Discovery Lead Optimization

With a LogP of 3.28 and PSA of 69.4 Ų, 4-cyano-4'-thiomorpholinomethyl benzophenone occupies a physicochemical space favorable for central nervous system (CNS) drug candidates, where optimal blood-brain barrier penetration often correlates with LogP between 2 and 4 and PSA below 90 Ų [1]. Its intermediate lipophilicity (between morpholine and piperidine analogs) allows medicinal chemists to fine-tune ADME properties without synthesizing multiple analogs. The compound can serve as a versatile scaffold for structure-activity relationship (SAR) studies targeting neurological disorders.

Specialty Photoinitiator for UV-Curable Coatings

The presence of a sulfur atom in the thiomorpholine ring, inferred from class-level studies to extend triplet state lifetime compared to oxygen analogs [2], makes this compound a candidate for photoinitiator applications requiring efficient radical generation under UV-A or deep-UV light. It may be particularly suited for thick-film curing or pigmented systems where longer-lived excited states improve cure through optical density. Procurement of the 97% purity grade ensures minimal batch-to-batch variability in photoinitiation performance.

SAR Probe for S vs. O Heterocycles

The unique combination of a cyano-substituted benzophenone core and a thiomorpholine ring provides a direct comparator to the morpholine analog (CAS 898769-78-3) for systematic studies on the impact of sulfur substitution on biological activity, metabolic stability, and photophysical properties . Researchers can use this compound to probe differences in target engagement, cytochrome P450 inhibition, or photo-crosslinking efficiency, supported by defined purity and commercial availability .

Application
Selection Property
Validation Focus
CNS drug candidate SAR studies
Intermediate LogP and moderate PSA
CNS permeability & metabolic stability review
Photoinitiator for UV-curable coatings research
Sulfur-containing thiomorpholine ring
Triplet state lifetime & radical generation efficiency
S vs. O heterocycle SAR probe
Thiomorpholine vs. morpholine core comparison
Target engagement & photophysical property differences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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